1-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]propan-2-one
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Overview
Description
1-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)PROPAN-2-ONE is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of oxazoloquinolines, which are known for their diverse biological activities .
Preparation Methods
The synthesis of 1-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)PROPAN-2-ONE typically involves multiple steps. One common method includes the reaction of 5-chloro-1,3-oxazolo[4,5-h]quinoline with a suitable thiol reagent under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic processes and continuous flow techniques .
Chemical Reactions Analysis
1-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)PROPAN-2-ONE undergoes various chemical reactions, including:
Scientific Research Applications
1-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)PROPAN-2-ONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)PROPAN-2-ONE involves its interaction with specific molecular targets. It is known to inhibit the release of histamine from mast cells by interfering with the signaling pathways involved in allergic responses . The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of certain enzymes and receptors .
Comparison with Similar Compounds
1-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)PROPAN-2-ONE can be compared with other oxazoloquinoline derivatives:
5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester: This compound has similar biological activities but differs in its chemical structure and specific applications.
Thiazoloquinoline derivatives: These compounds share some structural similarities but have distinct chemical properties and biological activities.
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate: Another related compound with different functional groups, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C13H9ClN2O2S |
---|---|
Molecular Weight |
292.74 g/mol |
IUPAC Name |
1-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]propan-2-one |
InChI |
InChI=1S/C13H9ClN2O2S/c1-7(17)6-19-13-16-10-5-9(14)8-3-2-4-15-11(8)12(10)18-13/h2-5H,6H2,1H3 |
InChI Key |
WCSBTVDKULXGGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=NC2=CC(=C3C=CC=NC3=C2O1)Cl |
Origin of Product |
United States |
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